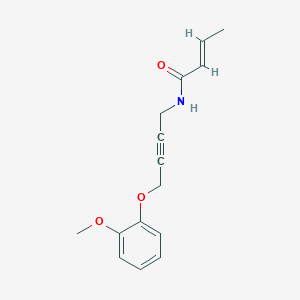

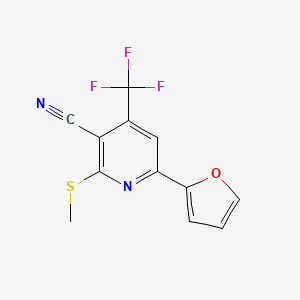

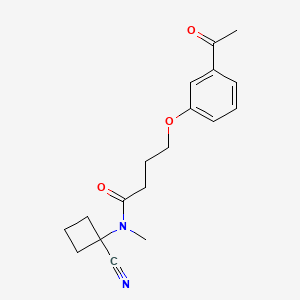

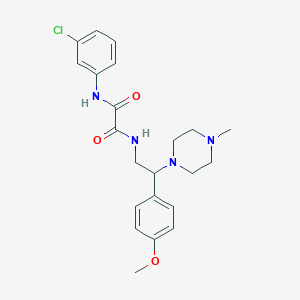

![molecular formula C15H14N2O4S B2662619 2-[[Benzenesulfonamido(phenyl)methylidene]amino]acetic acid CAS No. 201989-07-3](/img/structure/B2662619.png)

2-[[Benzenesulfonamido(phenyl)methylidene]amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

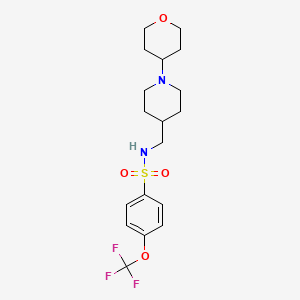

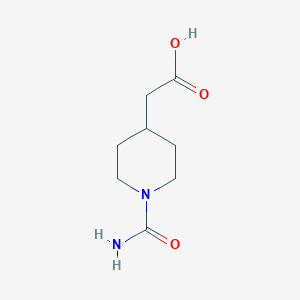

Molecular Structure Analysis

The molecular structure of “2-[[Benzenesulfonamido(phenyl)methylidene]amino]acetic acid” would be complex due to the presence of multiple functional groups. The benzenesulfonamido group would contribute to the aromaticity of the molecule, while the phenyl group would add additional ring structures. The acetic acid group would introduce polarity to the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. The benzenesulfonamido and phenyl groups could potentially undergo electrophilic aromatic substitution reactions, while the acetic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the benzenesulfonamido and phenyl groups could contribute to the compound’s solubility in organic solvents, while the acetic acid group could allow for solubility in water .Scientific Research Applications

Oxidative Cross-Coupling Reactions

In the field of organic synthesis, benzenesulfonamides have been used as substrates in oxidative cross-coupling reactions. Miura et al. (1998) demonstrated that N-(2‘-Phenylphenyl)benzenesulfonamides could react with acrylate esters via C−H bond cleavage at their 2‘-position in the presence of a palladium−copper catalyst system and a base under air. This process produces dihydrophenanthridine derivatives, highlighting the utility of benzenesulfonamide derivatives in constructing complex organic molecules through palladium-catalyzed reactions (Miura et al., 1998).

Catalysis and Selective Oxidation

Benzenesulfonamide derivatives have also been explored as catalysts in selective oxidation reactions. Hazra et al. (2015) synthesized sulfonated Schiff base copper(II) complexes from 2-aminobenzenesulfonic acid and used them as efficient and selective catalysts for the oxidation of alcohols. These complexes demonstrated high turnover frequencies and selectivity for primary and secondary alcohols under solvent-free conditions, highlighting their potential in green chemistry applications (Hazra et al., 2015).

Molecular and Electronic Structure Analysis

Sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized and characterized by Rublova et al. (2017). Their study provided insights into the molecular and electronic structures of these compounds, using X-ray diffraction and quantum-chemical calculations. Such analyses are crucial for understanding the reactivity and potential applications of these molecules in materials science and catalysis (Rublova et al., 2017).

Future Directions

The future directions for research on “2-[[Benzenesulfonamido(phenyl)methylidene]amino]acetic acid” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and applied research to explore its potential uses .

properties

IUPAC Name |

2-[[benzenesulfonamido(phenyl)methylidene]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c18-14(19)11-16-15(12-7-3-1-4-8-12)17-22(20,21)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZLKSZVKKFVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NCC(=O)O)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2662537.png)

![1-methyl-3-pentyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662538.png)

![1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2662540.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2662553.png)